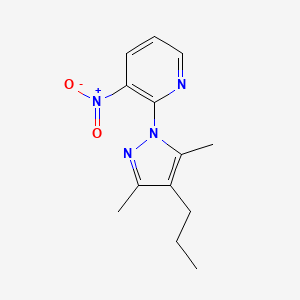

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine

Description

2-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 3-position and a pyrazole moiety at the 2-position. The pyrazole ring itself bears 3,5-dimethyl and 4-propyl substituents, contributing to steric bulk and electronic modulation. This structural complexity makes it a candidate for applications in medicinal chemistry and materials science, particularly due to the electron-withdrawing nitro group, which influences reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-(3,5-dimethyl-4-propylpyrazol-1-yl)-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-4-6-11-9(2)15-16(10(11)3)13-12(17(18)19)7-5-8-14-13/h5,7-8H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMZUMQAGVVVMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N(N=C1C)C2=C(C=CC=N2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818977 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine typically involves the reaction of 3,5-dimethyl-4-propyl-1H-pyrazole with a suitable pyridine derivative under specific conditions. One common method includes the nitration of a pyridine precursor followed by coupling with the pyrazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized pyrazole-pyridine compounds.

Scientific Research Applications

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring may also play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The nitro group in the target compound enhances electrophilicity compared to the amine in its analogue, affecting reactivity in nucleophilic substitution or cyclization reactions .

- Bulky substituents (e.g., 4-propyl in the target) may reduce synthetic yields compared to smaller groups like methoxy (80–95% yields in simpler systems vs. 9% in complex fused systems ).

Spectroscopic Properties

While direct data for the target compound is unavailable, comparisons with compounds (pyrazole-carbazole hybrids) highlight trends:

- NMR : The nitro group deshields adjacent protons, shifting pyridine H⁴ and H⁶ signals downfield (~δ 8.5–9.0 ppm) compared to amine-substituted analogues (~δ 6.5–7.5 ppm) .

- IR: A strong NO₂ asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) distinguish nitro-containing compounds from those with amines (N–H stretches ~3300 cm⁻¹) .

- MS : Molecular ion peaks for nitropyridines are typically intense due to stability, whereas amine derivatives may fragment more readily .

Biological Activity

2-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine is a compound of significant interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, which range from anti-inflammatory to anticancer effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The structure features a pyrazole ring and a nitropyridine moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections highlight specific activities associated with this compound.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole-based compounds have been reported to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the anticancer effects of a series of pyrazole derivatives against human cancer cell lines. The results indicated that certain derivatives had IC50 values in the micromolar range, demonstrating potent cytotoxicity against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10.5 |

| Compound B | MCF-7 | 15.2 |

| This compound | A549 | 12.8 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Research Findings:

In vitro studies have demonstrated that this compound exhibits significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators .

| Enzyme Inhibition | % Inhibition |

|---|---|

| COX-1 | 85% |

| COX-2 | 78% |

Antifungal Activity

The antifungal potential of pyrazole derivatives has also been explored. Compounds structurally related to this compound have shown activity against various fungal strains.

Case Study:

A study tested several pyrazole derivatives against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that some derivatives exhibited significant antifungal activity with inhibition zones ranging from 12 to 16 mm .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine, and how can purity be optimized?

- Methodology : The compound’s synthesis likely involves coupling pyrazole and nitropyridine moieties. A multistep approach is common:

- Step 1 : Prepare 3,5-dimethyl-4-propylpyrazole via alkylation of dimethylpyrazole with propyl halide under basic conditions (e.g., KOH/ethanol).

- Step 2 : Nitrate pyridine at the 3-position using HNO₃/H₂SO₄ to yield 3-nitropyridine .

- Step 3 : Couple the pyrazole and nitropyridine via nucleophilic aromatic substitution (e.g., using Pd catalysis or thermal conditions).

Q. How should researchers characterize this compound’s structure and confirm regioselectivity?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to verify substituent positions. Pyrazole protons (δ 6.0–7.5 ppm) and nitropyridine protons (δ 8.5–9.0 ppm) should show distinct splitting patterns .

- FT-IR : Confirm nitro group (N–O stretch ~1520 cm⁻¹) and pyridine ring (C=N stretch ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~290.2 g/mol) .

Q. What solvents and storage conditions are suitable for this compound?

- Solubility : Likely soluble in DMSO, DMF, and chlorinated solvents (e.g., CHCl₃). Test solubility incrementally to avoid decomposition.

- Stability : Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or moisture due to nitro group sensitivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Protocol :

- Grow single crystals via slow evaporation (e.g., CHCl₃/hexane).

- Collect data on a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refine structure using SHELXL:

- Use Olex2 for structure solution and refinement.

- Analyze torsion angles (e.g., pyrazole–pyridine dihedral angle) to confirm steric effects from the propyl group .

Q. What mechanistic insights explain contradictions in reactivity during cycloaddition reactions?

- Case Study : Theoretical studies (DFT calculations) suggest that 3-nitropyridine acts as a dienophile in [4+2] cycloadditions. However, steric hindrance from the 4-propyl group may reduce reactivity.

- Resolution :

- Compare experimental yields with computational predictions (Gaussian 16, B3LYP/6-31G*).

- Modify reaction conditions (e.g., microwave-assisted synthesis) to overcome kinetic barriers .

Q. How should researchers address discrepancies in biological activity data across studies?

- Data Reconciliation :

- Assay Variability : Standardize bioassays (e.g., MIC for antimicrobial tests) using reference strains (e.g., E. coli ATCC 25922).

- SAR Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) using molecular docking (AutoDock Vina) to identify key binding interactions .

Q. What computational methods predict the compound’s electronic properties for material science applications?

- Approach :

- Perform TD-DFT calculations (e.g., using ORCA) to model UV-Vis spectra.

- Analyze frontier orbitals (HOMO-LUMO gap) to assess charge-transfer potential.

- Validate predictions with experimental spectroelectrochemical data .

Q. How can researchers optimize synthetic yields when scaling up?

- Process Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.